![molecular formula C18H20N4O3 B2818194 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide CAS No. 2034239-33-1](/img/structure/B2818194.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide
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Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are a family of enzymes that play a key role in DNA repair, and their inhibition has been shown to selectively kill cancer cells with defects in DNA repair pathways.
Scientific Research Applications
1. Synthesis and Structural Analysis
The compound has been explored in the context of synthesis and structural analysis. For instance, the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were reported. This compound was obtained as a side product during the synthesis of an antitubercular agent, showcasing the relevance of such compounds in pharmaceutical synthesis (Richter et al., 2023).
2. Antioxidant Activities
Some derivatives of 1H-benzo[d]imidazole, including compounds structurally related to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide, have been synthesized and evaluated for their antioxidant properties. For instance, novel oxadiazole derivatives containing 1H-benzo[d]imidazole showed significant antioxidant activities, indicating the potential of these compounds in biomedical applications (Alp et al., 2015).
3. Corrosion Inhibition
Benzimidazole derivatives, including those structurally similar to the compound , have been studied for their corrosion inhibition properties. For example, amino acid compounds with 1H-benzo[d]imidazole structures were investigated as corrosion inhibitors for steel in acidic solutions, demonstrating the chemical utility of these compounds in industrial applications (Yadav et al., 2015).
4. Antitumor and Antimicrobial Activities
Research has been conducted on benzimidazole derivatives for their antitumor and antimicrobial activities. For instance, certain derivatives showed significant cytotoxic activity against cancer cell lines and possessed potent antimicrobial properties, highlighting the potential of these compounds in cancer therapy and infection control (Tomorowicz et al., 2020).
5. Electrochemical Behavior
The electrochemical behavior of benzimidazole derivatives has been characterized in studies focusing on their use as corrosion inhibitors. These studies provide insights into the chemical interactions and efficiencies of these compounds in protecting metals from corrosion, which can be applicable in various industrial processes (Yadav et al., 2016).
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22(12-16-20-14-5-3-4-6-15(14)21-16)18(23)13-7-8-19-17(11-13)25-10-9-24-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEWYRRNSDEJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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